molecular formula C9H7BrFN3O B14779667 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one

Cat. No.: B14779667
M. Wt: 272.07 g/mol
InChI Key: RBQCASPYPLDXRG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

The synthesis of 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phthalazinone precursor, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: This compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one include other phthalazinone derivatives that contain different substituents. These compounds can be compared based on their chemical structure, reactivity, and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and aminomethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrFN3O

Molecular Weight

272.07 g/mol

IUPAC Name

4-(aminomethyl)-6-bromo-5-fluoro-2H-phthalazin-1-one

InChI

InChI=1S/C9H7BrFN3O/c10-5-2-1-4-7(8(5)11)6(3-12)13-14-9(4)15/h1-2H,3,12H2,(H,14,15)

InChI Key

RBQCASPYPLDXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NN=C2CN)F)Br

Origin of Product

United States

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